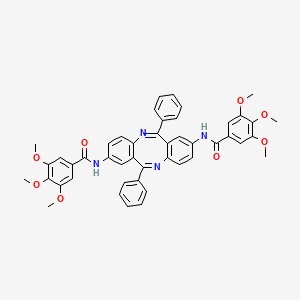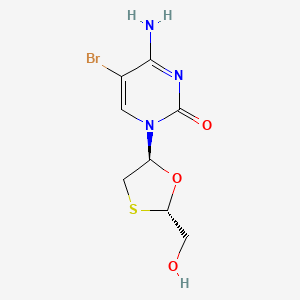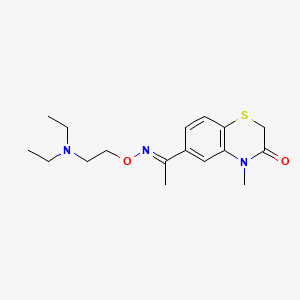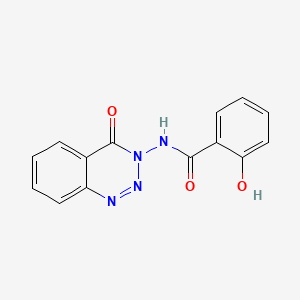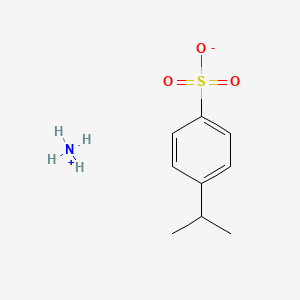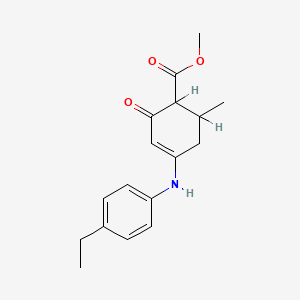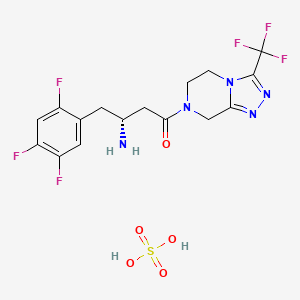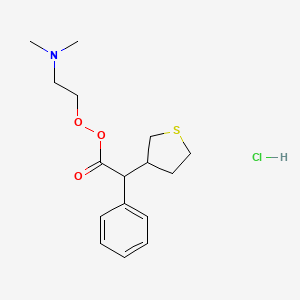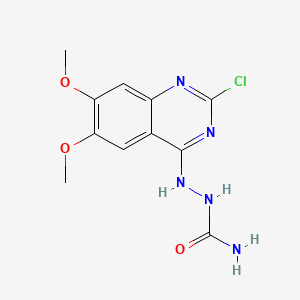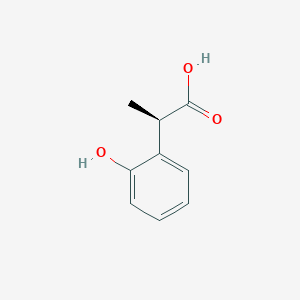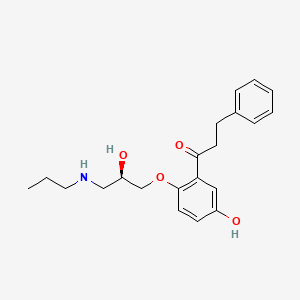
(R)-5-Hydroxypropafenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Hydroxypropafenone is a chiral derivative of propafenone, a well-known antiarrhythmic agent used in the treatment of cardiac arrhythmias. The addition of a hydroxyl group at the 5th position enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Hydroxypropafenone typically involves the hydroxylation of propafenone. One common method is the enantioselective hydroxylation using chiral catalysts. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of transition metal catalysts like iron or copper complexes.
Industrial Production Methods: Industrial production of ®-5-Hydroxypropafenone may involve large-scale catalytic processes. The use of biocatalysts, such as enzymes, for enantioselective hydroxylation is also explored to achieve high yields and purity. The reaction is carried out under controlled temperature and pressure to optimize the conversion rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: ®-5-Hydroxypropafenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to propafenone.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 5-ketopropafenone.
Reduction: Regeneration of propafenone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-5-Hydroxypropafenone has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on ion channels and cellular signaling pathways.
Medicine: Investigated for its potential as an antiarrhythmic agent with improved pharmacokinetic properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of ®-5-Hydroxypropafenone involves its interaction with cardiac ion channels, particularly sodium and potassium channels. By modulating these channels, it stabilizes the cardiac membrane and prevents abnormal electrical activity, thereby exerting its antiarrhythmic effects. The hydroxyl group enhances its binding affinity and selectivity towards these molecular targets.
Comparaison Avec Des Composés Similaires
Propafenone: The parent compound, lacking the hydroxyl group.
5-Ketopropafenone: An oxidized derivative.
Other Hydroxylated Derivatives: Compounds with hydroxyl groups at different positions.
Uniqueness: ®-5-Hydroxypropafenone is unique due to its enhanced pharmacological profile, including better bioavailability and selectivity. The presence of the hydroxyl group at the 5th position significantly influences its interaction with biological targets, making it a valuable compound for therapeutic applications.
Propriétés
Numéro CAS |
118648-83-2 |
|---|---|
Formule moléculaire |
C21H27NO4 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
1-[5-hydroxy-2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C21H27NO4/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3/t18-/m1/s1 |
Clé InChI |
LUTWDNUXHDYZRA-GOSISDBHSA-N |
SMILES isomérique |
CCCNC[C@H](COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O |
SMILES canonique |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


